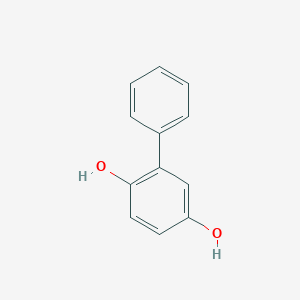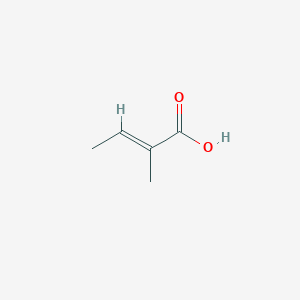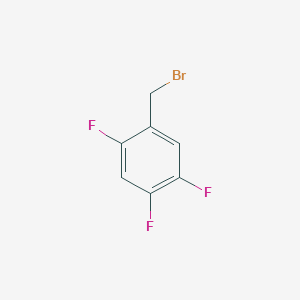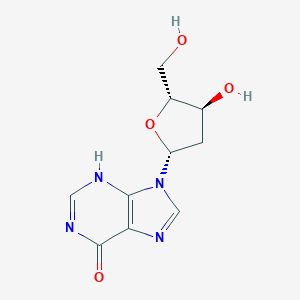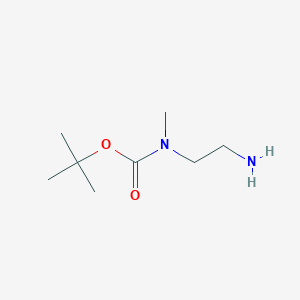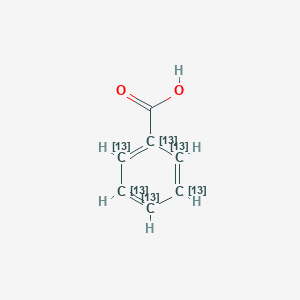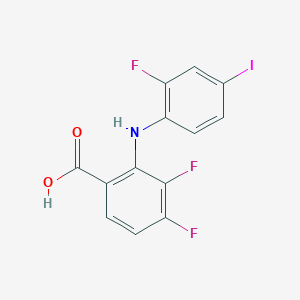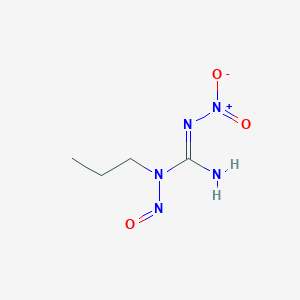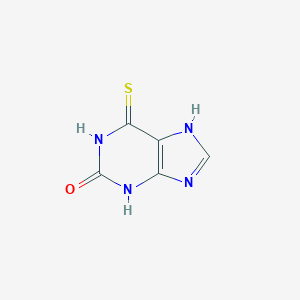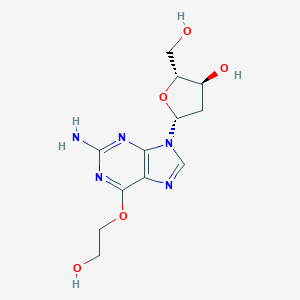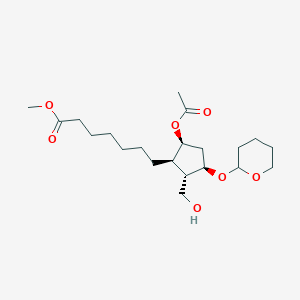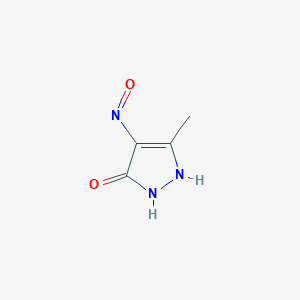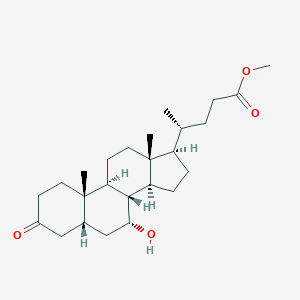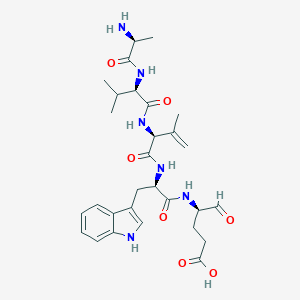
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl), also known as cyclo(VVWGA), is a cyclic peptide that has gained significant attention in the scientific community. This peptide is known for its unique structure and potential applications in various fields, including drug development, biotechnology, and medical research.
Applications De Recherche Scientifique
Cyclo(VVWGA) has been extensively studied for its potential applications in various fields. In drug development, this peptide has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In biotechnology, Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) has been used as a scaffold for the design of novel peptides and proteins. In medical research, this peptide has been used as a tool to study protein-protein interactions and signal transduction pathways.
Mécanisme D'action
The mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is not fully understood. However, studies have suggested that this peptide may exert its biological effects by interacting with specific receptors or enzymes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Cyclo(VVWGA) has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and Parkinson's disease. In addition, this peptide has been shown to enhance wound healing and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) in lab experiments is its stability and solubility. This peptide is highly stable and can be easily dissolved in water or organic solvents. It also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, one of the limitations of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is its high cost of synthesis, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). One of the areas of interest is the development of novel Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)peptides based on the structure of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). These peptides may have improved biological activity and specificity, making them suitable for various applications. Another area of interest is the study of the mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) and its interaction with specific receptors or enzymes. This may provide insights into the design of novel drugs and therapies. Finally, the use of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) as a tool for studying protein-protein interactions and signal transduction pathways may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the use of solid-phase peptide synthesis (SPPS) techniques. This technique involves the stepwise addition of amino acids onto a solid support, which is then cleaved to obtain the desired peptide. The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the cyclization of a linear peptide sequence, which is achieved by incorporating a cysteine residue at one end of the peptide chain and a glycine residue at the other end. The cysteine residue forms a disulfide bond with the glycine residue, resulting in the formation of a cyclic peptide.
Propriétés
Numéro CAS |
140374-63-6 |
|---|---|
Nom du produit |
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) |
Formule moléculaire |
C29H40N6O7 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbut-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H40N6O7/c1-15(2)24(35-29(42)25(16(3)4)34-26(39)17(5)30)28(41)33-22(27(40)32-19(14-36)10-11-23(37)38)12-18-13-31-21-9-7-6-8-20(18)21/h6-9,13-14,16-17,19,22,24-25,31H,1,10-12,30H2,2-5H3,(H,32,40)(H,33,41)(H,34,39)(H,35,42)(H,37,38)/t17-,19+,22+,24-,25+/m0/s1 |
Clé InChI |
GIWOOCFNDNBDNS-QOTWGDGUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Séquence |
AVXWE |
Synonymes |
cyclo(Val-Val-Trp-Glu-Ala) cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) WS 7338D WS-7338D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
